1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine
Description
1-Methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine is a benzimidazole derivative characterized by a methyl group at the 1-position of the benzimidazole core and a 2-(trifluoromethyl)phenyl substituent attached via an amine group at the 2-position. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors .
For example, Example 74 in describes the use of 4-trifluoromethylphenyl isothiocyanate reacting with a diamine precursor to form a structurally related benzimidazole compound. Similar methods likely apply to the target compound .
Properties
IUPAC Name |
1-methyl-N-[2-(trifluoromethyl)phenyl]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3/c1-21-13-9-5-4-8-12(13)20-14(21)19-11-7-3-2-6-10(11)15(16,17)18/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMHERWXRDKMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a carboxylic acid or its derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
N-Methylation: The final step involves the methylation of the nitrogen atom in the benzodiazole ring, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzodiazole nitrogen atoms and the amine group participate in nucleophilic substitutions. Key reactions include:
Alkylation/Acylation :
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The secondary amine at position 2 undergoes alkylation with alkyl halides or acylation with acyl chlorides. For example, reactions with methyl iodide or acetyl chloride yield N-alkylated or N-acylated derivatives.
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Microwave-assisted conditions (140°C, 30 min) in dimethylacetamide (DMA) enhance reaction efficiency .
Table 1: Representative Nucleophilic Substitutions
Electrophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl group directs electrophilic attacks to specific positions on the benzodiazole ring:
Nitration/Sulfonation :
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Nitration occurs at position 5 or 6 of the benzodiazole ring under mixed acid (HNO₃/H₂SO₄) conditions .
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Sulfonation with chlorosulfonic acid introduces sulfonic acid groups, enhancing water solubility .
Halogenation :
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Bromination using N-bromosuccinimide (NBS) in CCl₄ selectively functionalizes the para position relative to the trifluoromethyl group .
Oxidation and Reduction
Oxidation :
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The methyl group on the benzodiazole nitrogen is resistant to oxidation, but the amine moiety can be oxidized to a nitro group using H₂O₂/FeSO₄.
Reduction : -
Catalytic hydrogenation (H₂/Pd-C) reduces the benzodiazole ring to a dihydrobenzodiazole derivative, altering its electronic properties .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization of the benzodiazole core:
Suzuki Coupling :
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Reaction with arylboronic acids introduces aryl groups at position 4 or 7. For example, coupling with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis yields biaryl derivatives .
Buchwald-Hartwig Amination :
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Aryl halides react with the amine group to form C–N bonds, enabling diversification of the substituents .
Table 2: Cross-Coupling Reaction Examples
| Coupling Partner | Catalyst System | Product Application | Source |
|---|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Kinase inhibitor intermediate | |
| 2-Bromopyridine | Pd₂(dba)₃, Xantphos | Heterocyclic hybrid molecules |
Biological Activity and Derivatization
Derivatives of this compound show promise in medicinal chemistry:
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Kinase Inhibition : Analogues with imidazole or pyridine substituents exhibit B-Raf kinase inhibition (IC₅₀ = 0.12–0.45 μM) .
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Antimicrobial Activity : Chlorinated derivatives demonstrate MIC values of 8–16 μg/mL against Staphylococcus aureus.
Comparative Reactivity with Analogues
Table 3: Reactivity Comparison of Related Benzodiazoles
Mechanistic Insights
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The trifluoromethyl group increases ring electron deficiency, favoring nucleophilic attacks at nitrogen over carbon .
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Steric hindrance from the 2-(trifluoromethyl)phenyl group limits reactivity at position 1, directing modifications to position 2 or the benzodiazole core.
This compound’s versatility in reactions such as cross-couplings, electrophilic substitutions, and derivatization underlies its utility in drug discovery and materials science. Future studies should explore its catalytic applications and toxicity profiles.
Scientific Research Applications
1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The benzodiazole core may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Trifluoromethyl Group Impact : The CF₃ group in the target compound increases electron-withdrawing effects compared to methoxy () or phenyl () substituents. This enhances resistance to oxidative metabolism and improves membrane permeability .
- Substituent Position: The 2-(trifluoromethyl)phenyl group at the amine position (target compound) vs. 3-CF₃-benzyl in alters steric and electronic interactions.
Biological Activity
1-Methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzodiazole core with a trifluoromethyl group and a methyl substitution. Its chemical formula is , and it possesses unique physical and chemical properties that influence its biological activity.
Recent studies have identified several mechanisms through which this compound exerts its biological effects:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various kinases, including receptor tyrosine kinases (RTKs). For example, it may inhibit the phosphorylation of proteins involved in cell signaling pathways, affecting processes such as cell proliferation and survival .
- Cellular Effects : The compound influences cellular processes such as apoptosis and autophagy. It has been observed to modulate mitochondrial function and may induce cell death in certain cancer cell lines .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer types. For instance, it exhibited an IC50 value in the nanomolar range against breast cancer cells, indicating potent antiproliferative effects .
- Mechanism Exploration : The compound's ability to inhibit specific signaling pathways (e.g., ERK1/2) suggests that it may disrupt cancer cell survival mechanisms. This inhibition correlates with reduced cell migration and invasion capabilities .
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and potency |
| Benzodiazole Core | Essential for receptor interaction |
| Methyl Substitution | Modulates binding affinity |
Studies indicate that modifications to these groups can lead to variations in activity, emphasizing the importance of SAR in drug design .
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of the compound in mouse models of tumor growth. Results showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying its activity. The study revealed that treatment with the compound resulted in increased levels of apoptosis markers and decreased proliferation rates in treated cells .
Q & A
Q. What are the key synthetic methodologies for preparing 1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine, and how are critical intermediates isolated?
The compound can be synthesized via condensation reactions between substituted benzimidazole precursors and trifluoromethylphenyl derivatives. For example, refluxing 1H-benzimidazol-2-amine with 4,4,4-trifluoro-1-phenylbutane-1,3-dione in ethanol under TLC monitoring yields crystalline products after slow cooling . Isolation often involves recrystallization from solvent mixtures (e.g., DMSO/water) to enhance purity .
Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?
Key techniques include:
- NMR spectroscopy for analyzing proton and carbon environments, particularly distinguishing trifluoromethyl and benzimidazole moieties.
- X-ray crystallography to resolve hydrogen-bonding patterns and confirm spatial arrangements, as demonstrated in single-crystal studies .
- IR spectroscopy to identify functional groups like N-H stretching in benzimidazole (≈3400 cm⁻¹) and C-F vibrations (≈1100 cm⁻¹) .
Q. How can reaction conditions (e.g., solvent, temperature) influence the yield of this compound?
Ethanol is commonly used as a solvent due to its ability to dissolve reactants while enabling efficient reflux (≈78°C). Prolonged heating (3–6 hours) under reflux improves conversion rates, while slow cooling promotes crystallization . Acidic conditions (e.g., polyphosphoric acid) may enhance cyclization in benzimidazole formation .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) are employed to analyze the electronic properties and stability of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity and charge transfer properties. These studies often validate experimental spectroscopic data and predict nucleophilic/electrophilic sites .
Q. How can contradictory spectroscopic or crystallographic data be resolved in structural elucidation?
Discrepancies between experimental and computational data (e.g., bond lengths or angles) require cross-validation. For instance:
- Refinement of X-ray data with restrained hydrogen positions (e.g., d(N–H) = 0.90 Å) improves accuracy .
- Comparing experimental NMR shifts with DFT-predicted chemical shifts identifies potential conformational isomers .
Q. What methodologies are used to study structure-activity relationships (SAR) for benzimidazole derivatives in pharmacological contexts?
SAR studies involve synthesizing analogs with modified substituents (e.g., fluorine, thiazole-triazole hybrids) and evaluating biological activity (e.g., antimicrobial assays). Docking simulations (e.g., AutoDock Vina) can predict binding modes to target proteins, as seen in similar benzimidazole-thiazole hybrids .
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling or cyclization reactions?
The electron-withdrawing trifluoromethyl group stabilizes intermediates in nucleophilic aromatic substitution but may hinder sterically demanding reactions. Kinetic studies under varying temperatures and catalysts (e.g., Pd-based systems) can quantify these effects .
Methodological Tables
Q. Table 1. Optimized Reaction Conditions for Synthesis
| Parameter | Conditions | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Ethanol | High solubility, easy cooling | |
| Temperature | Reflux (78°C) | Accelerates reaction kinetics | |
| Catalyst | None (acidic media in some cases) | Facilitates cyclization | |
| Crystallization | DMSO/water (2:1) | Enhances crystal purity |
Q. Table 2. Key Spectroscopic Data
| Technique | Observed Signal | Assignment | Reference |
|---|---|---|---|
| ¹H NMR | δ 8.2–7.3 (m, aromatic H) | Benzimidazole and aryl groups | |
| ¹³C NMR | δ 150.2 (C-F coupling) | Trifluoromethylphenyl | |
| XRD | C–N bond length: 1.34 Å | Confirms imine linkage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
